molecular formula C9H12ClNO2 B13539018 1-(1,3-Dioxaindan-4-yl)ethan-1-aminehydrochloride

1-(1,3-Dioxaindan-4-yl)ethan-1-aminehydrochloride

Cat. No.: B13539018
M. Wt: 201.65 g/mol
InChI Key: ZESOMJGBBDHUBC-UHFFFAOYSA-N
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Description

1-(1,3-Dioxaindan-4-yl)ethan-1-aminehydrochloride is a chemical compound with the molecular formula C9H12ClNO2 It is known for its unique structure, which includes a 1,3-dioxaindan ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-Dioxaindan-4-yl)ethan-1-aminehydrochloride typically involves the reaction of 1,3-dioxaindan-4-yl ethanone with an amine source under acidic conditions to form the amine hydrochloride salt. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like hydrochloric acid to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Dioxaindan-4-yl)ethan-1-aminehydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound .

Scientific Research Applications

1-(1,3-Dioxaindan-4-yl)ethan-1-aminehydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1,3-Dioxaindan-4-yl)ethan-1-aminehydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-(1,3-Dioxaindan-4-yl)ethan-1-aminehydrochloride include:

Uniqueness

The uniqueness of this compound lies in its specific structure and the presence of the amine hydrochloride group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Biological Activity

1-(1,3-Dioxaindan-4-yl)ethan-1-amine hydrochloride is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological properties, including cytotoxicity, antimicrobial effects, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula for 1-(1,3-Dioxaindan-4-yl)ethan-1-amine hydrochloride is C10H12ClNC_{10}H_{12}ClN with a molecular weight of approximately 187.66 g/mol. The compound features a dioxane ring structure which is significant for its biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts:

1. Cytotoxicity
Research indicates that the compound exhibits notable cytotoxic effects against certain cancer cell lines. A study conducted on various derivatives of similar structures revealed that some analogs displayed low micromolar potency against cancer cells while maintaining low toxicity to normal human cells . This suggests a potential for selective targeting in cancer therapy.

2. Antimicrobial Activity
The compound has shown activity against a range of microbial pathogens. Specifically, it has been tested against Gram-positive and Gram-negative bacteria as well as fungi. The results indicated significant antimicrobial properties, making it a candidate for further development as an antimicrobial agent .

3. Antiparasitic Effects
In addition to its antibacterial properties, 1-(1,3-Dioxaindan-4-yl)ethan-1-amine hydrochloride has demonstrated efficacy against protozoan parasites such as Trypanosoma cruzi and Leishmania infantum. These findings are crucial given the high medical need for effective treatments against these pathogens responsible for diseases like Chagas disease and leishmaniasis .

Table 1: Summary of Biological Activities

Activity TypePathogen/Cell TypeObserved EffectReference
CytotoxicityCancer Cell LinesLow micromolar potency
AntimicrobialGram-positive bacteriaSignificant inhibition
AntiparasiticTrypanosoma cruzi, LeishmaniaEffective at low concentrations

Detailed Research Findings

A recent study highlighted the structure-activity relationship (SAR) of compounds related to 1-(1,3-Dioxaindan-4-yl)ethan-1-amine hydrochloride. Modifications at specific positions on the dioxane ring were shown to enhance biological activity while reducing cytotoxic effects on human cells. This research underscores the importance of chemical modifications in optimizing therapeutic efficacy .

Properties

Molecular Formula

C9H12ClNO2

Molecular Weight

201.65 g/mol

IUPAC Name

1-(1,3-benzodioxol-4-yl)ethanamine;hydrochloride

InChI

InChI=1S/C9H11NO2.ClH/c1-6(10)7-3-2-4-8-9(7)12-5-11-8;/h2-4,6H,5,10H2,1H3;1H

InChI Key

ZESOMJGBBDHUBC-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C2C(=CC=C1)OCO2)N.Cl

Origin of Product

United States

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